molecular formula C12H19N3O B1477737 1-(1-(5-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol CAS No. 2098079-79-7

1-(1-(5-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol

Cat. No. B1477737
CAS RN: 2098079-79-7
M. Wt: 221.3 g/mol
InChI Key: CLWGSWWKFNRLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(5-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol is a chemical compound with the CAS Number: 1563532-83-1 . It has a molecular weight of 193.25 .


Molecular Structure Analysis

The molecular formula of 1-(1-(5-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol is C12H19N3O. The InChI code is 1S/C10H15N3O/c11-8-4-5-9 (12-7-8)13-6-2-1-3-10 (13)14/h4-5,7,10,14H,1-3,6,11H2 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a precursor or intermediate in the synthesis of pharmaceutical drugs. Its structure, featuring both a piperidine and a pyridine ring, is common in molecules that interact with various biological targets. It could be used to develop new compounds with potential activity against diseases by modifying its structure to improve binding affinity and selectivity towards specific proteins or receptors .

Biotechnology

Biotechnological applications might include the use of this compound in protein engineering . The amino group present in the pyridine ring can be utilized for conjugation with biomolecules or surfaces, which is useful in creating targeted drug delivery systems or diagnostic tools. Additionally, it could be involved in the design of novel enzymes or bioactive molecules through molecular docking studies.

Pharmacology

Pharmacologically, the compound could be investigated for its bioactivity . It might act as an agonist or antagonist to certain neurotransmitters in the brain, given its structural similarity to known neurological agents. Research could explore its effects on neurological pathways and potential therapeutic benefits for conditions such as depression, anxiety, or neurodegenerative diseases .

Organic Synthesis

In organic synthesis, this compound could be employed in catalysis or as a building block for more complex organic molecules. Its dual-ring system may participate in various chemical reactions, such as cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic chemistry .

Chemical Engineering

From a chemical engineering perspective, the compound’s properties, such as solubility and reactivity, can be crucial in process design and optimization. It could be used in studies related to reaction kinetics, separation processes, or the development of new synthetic pathways for industrial-scale production .

Materials Science

Lastly, in materials science, this compound could contribute to the development of new materials with unique properties. For instance, it could be used in the synthesis of organic semiconductors or as a dopant to alter the electrical properties of conductive polymers. Its molecular structure might also be key in creating novel composite materials for various technological applications .

properties

IUPAC Name

1-[1-(5-aminopyridin-2-yl)piperidin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9(16)10-3-2-6-15(8-10)12-5-4-11(13)7-14-12/h4-5,7,9-10,16H,2-3,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWGSWWKFNRLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2=NC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(5-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(1-(5-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol
Reactant of Route 3
1-(1-(5-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(1-(5-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol
Reactant of Route 5
1-(1-(5-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(1-(5-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.